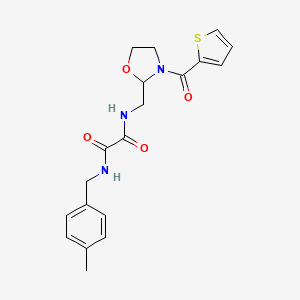
N1-(4-methylbenzyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-methylbenzyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(4-methylbenzyl)-N2-((3-(thiophene-2-carbonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications. The information presented is derived from diverse research studies and patents, ensuring a comprehensive understanding of the compound's biological implications.
Chemical Structure and Synthesis
The molecular structure of this compound includes an oxalamide backbone linked to a thiophene moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-methylbenzylamine with oxalic acid derivatives and thiophene-2-carbonyl compounds, following standard organic synthesis protocols.
Chemical Formula
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines, possibly through the activation of caspase pathways. The presence of the oxazolidinone structure is thought to enhance its efficacy against certain types of tumors by targeting specific cellular mechanisms involved in cancer progression.
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect may be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of a series of thiophene-based oxazolidinones, including derivatives of this compound. The results showed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Target Compound | Pseudomonas aeruginosa | 18 |
These findings suggest that the target compound exhibits promising antimicrobial activity comparable to known antibiotics.
Case Study 2: Anticancer Activity
In a study assessing the anticancer properties, this compound was tested against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.0 |
| MCF7 (Breast) | 7.5 |
| A549 (Lung) | 6.0 |
The low IC50 values indicate potent anticancer activity, warranting further investigation into its mechanism and potential clinical applications.
Propiedades
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-4-6-14(7-5-13)11-20-17(23)18(24)21-12-16-22(8-9-26-16)19(25)15-3-2-10-27-15/h2-7,10,16H,8-9,11-12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPRKNSOVGIKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














